molecular formula C16H12N4O2S B10999479 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10999479
M. Wt: 324.4 g/mol
InChI Key: TUHKZOPZEOSKSG-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring fused with an oxazolo-pyridine moiety, making it a valuable subject for research in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . This reaction is carried out under controlled conditions to ensure the formation of the desired thione form, which is then confirmed using various spectroscopic techniques such as PMR, IR, and mass spectra .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new heterocyclic derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₂S
  • Key Functional Groups : Benzothiazole moiety, oxazole ring, and carboxamide group.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. One study highlighted that derivatives with similar structures showed IC50 values in the micromolar range against various cancer cell lines .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10.5Apoptosis via caspase activation
Compound BHeLa (Cervical)15.2Cell cycle arrest in G2/M phase

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have been well documented. The compound is believed to inhibit bacterial growth by interfering with bacterial DNA replication and protein synthesis.

  • Efficacy : In vitro studies have shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Mechanism of Action : They may inhibit the NF-kB pathway and reduce the production of nitric oxide (NO) in macrophages. A study reported a significant reduction in TNF-alpha levels in treated cells compared to controls .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of a structurally similar compound on breast cancer cells (MCF-7), researchers found that treatment led to a dose-dependent increase in apoptosis markers. The compound was administered at varying concentrations over 48 hours, with significant effects observed at concentrations above 10 µM.

Case Study 2: Antibacterial Screening

A screening of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus showed that this compound exhibited promising antibacterial activity comparable to standard antibiotics.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-8-7-10(13-9(2)20-22-15(13)17-8)14(21)19-16-18-11-5-3-4-6-12(11)23-16/h3-7H,1-2H3,(H,18,19,21)

InChI Key

TUHKZOPZEOSKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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